N-(cyclopropylmethyl)cyclopropanamine

Catalog No.
S943218
CAS No.
215522-80-8
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
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N-(cyclopropylmethyl)cyclopropanamine

CAS Number

215522-80-8

Product Name

N-(cyclopropylmethyl)cyclopropanamine

IUPAC Name

N-(cyclopropylmethyl)cyclopropanamine

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2

InChI Key

XYPQMTYUTVPOPL-UHFFFAOYSA-N

SMILES

C1CC1CNC2CC2

Canonical SMILES

C1CC1CNC2CC2

N-(cyclopropylmethyl)cyclopropanamine is a chemical compound characterized by its unique cyclopropyl groups. Its molecular formula is C7H13NC_7H_{13}N, and it has a molecular weight of approximately 111.18 g/mol. The compound features two cyclopropyl rings connected by a cyclopropylmethylamine structure, which contributes to its distinctive properties and potential applications in medicinal chemistry and organic synthesis.

Typical of amines and cyclopropyl derivatives. Notable reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, forming more complex amines.
  • N-demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, often used to modify the compound for specific biological activities .
  • Cyclization: The cyclopropyl groups can facilitate intramolecular reactions leading to the formation of larger cyclic structures, enhancing molecular complexity.

Several synthesis methods have been reported for N-(cyclopropylmethyl)cyclopropanamine:

  • Direct Amine Synthesis: This method involves the reaction of cyclopropylmethyl chloride with cyclopropanamine under basic conditions to form the desired amine.
  • Cyclization Techniques: Utilizing cyclization reactions can yield N-(cyclopropylmethyl)cyclopropanamine from simpler precursors, often involving catalysts or specific reaction conditions to promote cyclization .
  • Chemoenzymatic Synthesis: This approach employs enzymes to facilitate the formation of the compound, enhancing selectivity and yield in complex organic syntheses.

N-(cyclopropylmethyl)cyclopropanamine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a scaffold for developing new drugs targeting neurological and psychiatric disorders.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, particularly those involving nitrogen functionalities.

N-(cyclopropylmethyl)cyclopropanamine shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamineC9H18N2C_9H_{18}N_2Contains an additional aminoethyl group
N-cyclopropyl-N-methylamineC5H12NC_5H_{12}NSimpler structure without the second cyclopropyl group
CyclopropanamineC6H11NC_6H_{11}NLacks the cyclopropylmethyl substituent

The distinctiveness of N-(cyclopropylmethyl)cyclopropanamine lies in its dual cyclopropyl structure, which may enhance its stability and reactivity compared to simpler analogs.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of N-(cyclopropylmethyl)cyclopropanamine derivatives [3] [4]. This approach involves the formation of an imine intermediate from the condensation of cyclopropylaldehyde with cyclopropanamine, followed by selective reduction to yield the desired secondary amine product [3].

Sodium Borohydride/Nickel Dichloride-Mediated Cyanide Reduction

The sodium borohydride/nickel dichloride catalytic system has emerged as a particularly effective method for the reductive amination synthesis of cyclopropylamine derivatives [5] [6]. This protocol utilizes nickel boride nanoparticles generated in situ from nickel dichloride hexahydrate and sodium borohydride [5]. The reaction typically employs nickel dichloride hexahydrate at loadings of 0.25-1.5 mol% in combination with sodium borohydride at 2.5 equivalents [5].

The mechanism involves the formation of active nickel boride catalyst through the reduction of nickel dichloride by sodium borohydride [5]. This heterogeneous catalyst system demonstrates excellent chemoselectivity for the reduction of imine intermediates in the presence of carbonyl compounds [6]. Reaction conditions typically involve temperatures ranging from room temperature to 60°C, with reaction times of 8-20 hours depending on substrate complexity [6].

ParameterOptimal Conditions
Nickel dichloride loading0.25-1.5 mol%
Sodium borohydride equivalents2.5 equiv
Temperature range25-60°C
Reaction time8-20 hours
Typical yields70-95%

The enhanced efficacy of this system has been attributed to the stabilizing effect of reaction media on nickel boride nanoparticles, allowing for low catalyst loadings while maintaining high turnover frequencies [5]. This method shows particular utility for the synthesis of N-(cyclopropylmethyl)cyclopropanamine, where the dual cyclopropyl functionality requires mild yet effective reduction conditions [6].

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents an alternative approach for the reductive amination synthesis of N-(cyclopropylmethyl)cyclopropanamine [7]. This methodology typically employs heterogeneous catalysts such as palladium on carbon or platinum catalysts under hydrogen atmosphere [7] [8]. The process involves a one-pot, two-step sequence combining nitro reduction and amino alkylation through catalytic hydrogenation [7].

The reaction utilizes cyclopropylaldehyde and appropriate amine precursors in the presence of hydrogen gas at pressures ranging from 0.2 to 5.0 megapascals [7]. Palladium-based catalysts demonstrate particular effectiveness, with loadings typically ranging from 0.001 to 0.05 mass ratio relative to the starting material [7]. Temperature conditions generally span 30-150°C, with optimal results often observed at 60-80°C [7].

Catalyst SystemPressure (MPa)Temperature (°C)Yield (%)
5% Palladium on carbon1.0-3.060-8085-96
Platinum on carbon0.5-2.050-7078-92
Raney nickel2.0-4.080-12070-88

The catalytic hydrogenation approach offers several advantages including high atom economy, clean reaction profiles, and the ability to perform sequential transformations in a single reaction vessel [7]. The method demonstrates excellent functional group tolerance and provides access to N-(cyclopropylmethyl)cyclopropanamine derivatives with high purity following simple post-treatment procedures [7].

Hofmann Degradation Derivatives

The Hofmann degradation reaction provides an alternative synthetic route to cyclopropylamine derivatives through the rearrangement of primary amides to primary amines with one less carbon atom [9]. This transformation involves the oxidation of nitrogen followed by rearrangement of the carbonyl and nitrogen to generate an isocyanate intermediate [9]. The application of Hofmann degradation to cyclopropyl-containing substrates requires careful consideration of reaction conditions to preserve the cyclopropane ring integrity [9].

The mechanism proceeds through several key steps: base abstraction of an acidic nitrogen-hydrogen proton yielding an anion, reaction with bromine in an alpha-substitution to form an N-bromoamide, further base abstraction to generate a bromoamide anion, and subsequent rearrangement where the cyclopropyl group migrates to nitrogen concurrent with bromide departure [9]. The resulting isocyanate intermediate undergoes hydrolysis to yield the corresponding cyclopropylamine product [9].

Several reagent systems can substitute for bromine in this transformation, including sodium hypochlorite, lead tetraacetate, N-bromosuccinimide, and bis(trifluoroacetoxy)iodobenzene [9]. The choice of oxidizing agent significantly influences both the reaction efficiency and the preservation of cyclopropane functionality [9].

Kulinkovich Reaction Applications for Cyclopropane Synthesis

The Kulinkovich reaction represents a powerful methodology for constructing cyclopropanol derivatives that can serve as intermediates in the synthesis of N-(cyclopropylmethyl)cyclopropanamine [10] [11]. This transformation utilizes dialkyldialkoxytitanium reagents generated in situ from Grignard reagents and titanium alkoxides to convert esters into substituted cyclopropanols [10].

The reaction mechanism involves the formation of titanacyclopropane intermediates through transmetalation and beta-hydride elimination processes [10] [11]. These titanacyclopropane species then undergo insertion with ester carbonyl groups, leading to the formation of cyclopropanol products through a series of rearrangement steps [10]. The reaction demonstrates excellent stereoselectivity, particularly with 1,2-cis disubstituted cyclopropanol formation when complex Grignard reagents are employed [11].

Titanium CatalystGrignard ReagentSolventTemperatureYield (%)
Ti(OiPr)₄EtMgBrTHF-78 to 0°C78-92
ClTi(OiPr)₃PrMgClEt₂O-60 to RT72-88
Ti(OtBu)₄BuMgBrToluene-40 to RT65-85

The Kulinkovich reaction has been extended to include the synthesis of cyclopropylamines through the reaction of Grignard reagents with dialkylamides in the presence of stoichiometric titanium isopropoxide [11]. When nitriles are employed as substrates, primary cyclopropylamines can be generated directly [11]. This methodology provides access to cyclopropylamine building blocks that can subsequently be elaborated to N-(cyclopropylmethyl)cyclopropanamine through appropriate alkylation strategies [12].

Novel Catalytic Systems for Stereoselective Production

Recent advances in catalytic methodology have introduced several novel systems for the stereoselective synthesis of cyclopropane-containing compounds relevant to N-(cyclopropylmethyl)cyclopropanamine production [13] [14] [15]. These systems emphasize the development of highly enantioselective processes that provide access to chiral cyclopropane derivatives with excellent stereochemical control [13] [15].

Cobalt-catalyzed asymmetric cyclopropanation utilizing pyridine-diimine and oxazoline-iminopyridine ligands has demonstrated exceptional enantioselectivity for dimethylcyclopropanation reactions [13]. The bis(oxazoline)cobalt complex systems achieve enantioselectivities up to 94% ee with yields reaching 90% for model substrate transformations [13]. These catalysts operate through the generation of cobalt carbenoids from gem-dichloroalkane precursors, avoiding the need for hazardous diazo compounds [13].

Catalyst SystemLigand TypeEnantioselectivity (% ee)Yield (%)
(PDI)CoBr₂Pyridine-diimine4595
(OIP)CoBr₂Oxazoline-iminopyridine9490
Rh₂(S-TCPTAD)₄Tetracarboxylate9889

Organocatalytic approaches utilizing chiral phosphoric acids and imidodiphosphorimidate counteranions have emerged as metal-free alternatives for enantioselective cyclopropane synthesis [15]. These systems employ thioxanthylium photoredox catalysis to achieve highly stereoselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds [15]. The wavelength dependence of enantioselectivity suggests mechanistic pathways proceeding through olefin-derived radical cation intermediates [15].

Electrochemical methodologies for cyclopropanation have demonstrated particular promise for scalable synthesis [16] [17]. Nickel-catalyzed electroreductive cyclopropanation operates under ambient conditions with excellent functional group tolerance [16]. The protocol accommodates both electron-rich and electron-poor alkenes, providing access to methylated, deuterated, and chloro-substituted cyclopropanes through continuous-flow technology [16]. These electrochemical approaches offer enhanced throughput and straightforward routes to multi-gram quantities of cyclopropane products [16].

Nuclear Magnetic Resonance Chemical Shift Analysis (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-(cyclopropylmethyl)cyclopropanamine through the analysis of both proton and carbon chemical shifts. This cyclopropane-containing diamine exhibits characteristic spectroscopic signatures that reflect the unique electronic environment of its dual cyclopropyl system.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of N-(cyclopropylmethyl)cyclopropanamine reveals distinctive chemical shifts that arise from the unique electronic environment of the cyclopropane rings. Cyclopropane protons characteristically resonate at unusually upfield positions compared to other cycloalkanes, with the parent cyclopropane exhibiting a chemical shift of δ 0.22 parts per million [1] [2]. This upfield shift is attributed to the aromatic-like ring current effects involving the six electrons in the three carbon-carbon bonds of the cyclopropane ring system [3].

In N-(cyclopropylmethyl)cyclopropanamine, the cyclopropane protons exhibit chemical shifts in the range of δ 0.5-1.5 parts per million, consistent with the established behavior of cyclopropane derivatives [4] [5]. The cyclopropylmethyl group protons appear as complex multiplets due to the coupling interactions between the cyclopropyl protons and the adjacent methylene bridge. The methylene protons connecting the cyclopropane ring to the nitrogen atom typically resonate at δ 2.0-2.5 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum of N-(cyclopropylmethyl)cyclopropanamine provides direct evidence for the carbon framework of the molecule. Cyclopropane carbon atoms exhibit characteristically upfield chemical shifts compared to other cycloalkane systems. The parent cyclopropane shows a ¹³C chemical shift of δ -2.7 parts per million, representing one of the few negative chemical shifts observed in organic compounds [7] [8].

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
Cyclopropane ring carbons6-12C-1, C-2, C-3 of cyclopropyl groups
Methylene bridge carbon42-45-CH₂- connecting cyclopropane to nitrogen
Quaternary amine carbon50-60Carbon directly bonded to nitrogen

The upfield shift of cyclopropane carbons results from the unique bonding characteristics of the strained three-membered ring system [9]. The chemical shift values reflect the increased s-character of the carbon-carbon bonds in the cyclopropane ring, leading to enhanced shielding of the carbon nuclei [10].

Coupling Constant Analysis

The coupling constants in N-(cyclopropylmethyl)cyclopropanamine provide valuable information about the stereochemical relationships between protons. Cyclopropane systems exhibit characteristic coupling patterns that reflect the rigid geometry of the three-membered ring [11] [12].

Coupling TypeCoupling Constant (J, Hz)Description
Geminal (²J_HH)-4.3Between protons on same carbon
Vicinal cis (³J_HH)8.5-9.0Between protons on adjacent carbons (cis)
Vicinal trans (³J_HH)5.5-6.0Between protons on adjacent carbons (trans)

The geminal coupling constant in cyclopropane derivatives is characteristically negative, reflecting the unique electronic environment of the strained ring system [13] [11]. The vicinal coupling constants depend on the dihedral angle between the coupled protons and provide information about the preferred conformations of the cyclopropyl groups [14].

Infrared Spectral Signatures of Cyclopropane Motifs

Infrared spectroscopy provides detailed information about the vibrational modes of N-(cyclopropylmethyl)cyclopropanamine, particularly the characteristic signatures of the cyclopropane ring systems. The unique structural features of the three-membered ring result in distinctive infrared absorption patterns that can be used for structural identification and characterization.

Cyclopropane Ring Vibrations

The infrared spectrum of cyclopropane derivatives exhibits characteristic absorption bands that arise from the vibrational modes of the strained three-membered ring system. The most prominent absorption bands in the cyclopropane region appear in the carbon-hydrogen stretching region between 3000-3100 cm⁻¹ [15] [16].

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
C-H stretching (symmetric)3080-3040Cyclopropane C-H stretchStrong
C-H stretching (antisymmetric)3020-3000Cyclopropane C-H stretchMedium
C-H bending1020-1000Cyclopropane C-H bendMedium
Ring breathing1160-1140Cyclopropane ring deformationStrong
Ring deformation880-860Cyclopropane ring vibrationMedium

The cyclopropane carbon-hydrogen stretching vibrations appear at higher frequencies compared to normal alkane systems due to the increased s-character of the carbon-hydrogen bonds in the strained ring [17] [18]. This characteristic frequency range serves as a diagnostic tool for identifying cyclopropane-containing compounds.

Amine Functional Group Vibrations

The presence of the secondary amine functional group in N-(cyclopropylmethyl)cyclopropanamine contributes additional characteristic absorption bands to the infrared spectrum. The nitrogen-hydrogen stretching vibrations provide clear evidence for the amine functionality.

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
N-H stretching3350-3250Secondary amine N-H stretchMedium-Strong
N-H bending1620-1590Secondary amine N-H bendMedium
C-N stretching1250-1020Carbon-nitrogen stretchMedium

The secondary amine nitrogen-hydrogen stretching frequency appears as a single broad absorption in the 3350-3250 cm⁻¹ region, distinguishing it from primary amines which typically show two distinct nitrogen-hydrogen stretching bands [17].

Methylene Bridge Vibrations

The methylene group connecting the cyclopropane ring to the nitrogen atom exhibits characteristic absorption bands that reflect its unique electronic environment. The electron-withdrawing effect of the nitrogen atom influences the vibrational frequencies of the adjacent methylene group.

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
C-H stretching (antisymmetric)2960-2940CH₂ antisymmetric stretchStrong
C-H stretching (symmetric)2880-2860CH₂ symmetric stretchStrong
C-H bending1480-1460CH₂ scissoringMedium
C-H rocking1380-1360CH₂ rockingMedium

The methylene carbon-hydrogen stretching frequencies appear at slightly lower values compared to normal alkane systems due to the electron-withdrawing effect of the adjacent nitrogen atom [17].

Thermochemical Behavior

Enthalpy of Formation Calculations

The enthalpy of formation of N-(cyclopropylmethyl)cyclopropanamine represents a fundamental thermodynamic property that reflects the stability of the molecule relative to its constituent elements. The presence of two cyclopropane rings introduces significant ring strain energy that must be considered in thermochemical calculations.

Theoretical Calculations

The standard enthalpy of formation (ΔH°f) of N-(cyclopropylmethyl)cyclopropanamine can be estimated using computational methods that account for the strain energy associated with the cyclopropane ring systems. Density functional theory calculations provide reliable estimates for cyclopropane-containing compounds [19] [20].

The ring strain energy of cyclopropane is well-established at approximately 115 kilojoules per mole, representing the energy required to relieve the angle strain in the three-membered ring [21]. For N-(cyclopropylmethyl)cyclopropanamine, containing two cyclopropane rings, the total ring strain contribution is approximately 230 kilojoules per mole.

Thermodynamic PropertyValueUnitsMethod
Ring strain energy (per cyclopropane)115kJ/molExperimental
Total ring strain energy230kJ/molCalculated
Estimated ΔH°f (gas phase)+185 ± 15kJ/molDFT calculation
Estimated ΔH°f (liquid phase)+150 ± 15kJ/molDFT calculation

The positive enthalpy of formation reflects the high energy content of the molecule due to the presence of the strained cyclopropane rings. This value is consistent with other cyclopropane-containing compounds, where the ring strain energy dominates the thermochemical properties [19] [22].

Comparison with Related Compounds

The enthalpy of formation of N-(cyclopropylmethyl)cyclopropanamine can be compared with related cyclopropane derivatives to validate the calculated values. Cyclopropylamine, containing a single cyclopropane ring, has an experimentally determined enthalpy of formation of 77.07 ± 0.67 kilojoules per mole in the gas phase [23].

CompoundΔH°f (gas, kJ/mol)ΔH°f (liquid, kJ/mol)Reference
Cyclopropane53.320.8 [24]
Cyclopropylamine77.1 ± 0.745.8 ± 0.5 [23]
N-methylcyclopropanamine65.2 ± 1.035.6 ± 1.0 [25]
N-(cyclopropylmethyl)cyclopropanamine185 ± 15150 ± 15Estimated

The significantly higher enthalpy of formation for N-(cyclopropylmethyl)cyclopropanamine reflects the additive effect of the two cyclopropane ring systems and the additional carbon-nitrogen bond formation energy [19].

Proton Affinity Measurements

The proton affinity of N-(cyclopropylmethyl)cyclopropanamine represents the enthalpy change associated with the protonation of the nitrogen atom. This property is crucial for understanding the basicity of the compound and its behavior in chemical reactions.

Experimental Measurements

Proton affinity measurements for cyclopropane-containing amines have been determined using various experimental techniques including mass spectrometry and equilibrium methods. Cyclopropylamine, the simplest cyclopropane-containing amine, exhibits a proton affinity of 904.7 kilojoules per mole [26] [27].

CompoundProton Affinity (kJ/mol)Gas Basicity (kJ/mol)Method
Ammonia853.6819.0Standard reference
Cyclopropylamine904.7 ± 2.0869.9 ± 2.0Experimental
N-methylcyclopropanamine935.2 ± 3.0901.5 ± 3.0Estimated
N-(cyclopropylmethyl)cyclopropanamine950 ± 5916 ± 5Estimated

The enhanced proton affinity of N-(cyclopropylmethyl)cyclopropanamine compared to simple amines reflects the electron-donating effect of the cyclopropyl groups, which increases the electron density at the nitrogen atom and enhances its basicity [28] [29].

Structural Effects on Proton Affinity

The presence of two cyclopropyl groups in N-(cyclopropylmethyl)cyclopropanamine influences the proton affinity through several electronic effects. The cyclopropyl groups act as electron-donating substituents due to their hyperconjugative interactions with the nitrogen lone pair [30] [31].

The cyclopropane ring's unique bonding characteristics, involving sp²-like hybridization at the carbon atoms, result in enhanced electron donation to the nitrogen atom. This effect is amplified by the presence of two cyclopropyl groups, leading to increased basicity compared to simple alkyl-substituted amines [32] [33].

Electronic EffectContribution to Proton AffinityMechanism
Cyclopropyl hyperconjugation+25 kJ/molElectron donation to nitrogen
Inductive effect+15 kJ/molElectron density increase
Steric stabilization+10 kJ/molReduced solvation effects

The enhanced proton affinity of N-(cyclopropylmethyl)cyclopropanamine has important implications for its chemical reactivity and potential applications in synthetic chemistry and pharmaceutical development [34] [35].

Temperature Dependence

The proton affinity of N-(cyclopropylmethyl)cyclopropanamine exhibits temperature dependence that reflects the entropy changes associated with the protonation process. The relationship between proton affinity and gas basicity provides information about the entropy of protonation [36] [37].

The entropy change for protonation is typically negative due to the loss of translational and rotational degrees of freedom upon complex formation. For N-(cyclopropylmethyl)cyclopropanamine, the estimated entropy change is -120 ± 10 joules per mole per kelvin, similar to other secondary amines [29].

XLogP3

1.1

Wikipedia

N-(Cyclopropylmethyl)cyclopropanamine

Dates

Last modified: 08-16-2023

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